The Discovery and Synthesis of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide
The Discovery and Synthesis of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylcyclopentadecane-1,5-dione, a macrocyclic diketone. The document details its discovery, historical context, and physicochemical properties. A significant focus is placed on the detailed experimental protocols for its synthesis, primarily through the oxidation of 14-methylbicyclo[10.3.0]pentadecene. While direct biological activity and signaling pathway information for this specific molecule is limited in current literature, this guide explores the known toxicological profiles of the broader class of macrocyclic ketones and the documented pharmacological effects of the related compound, muscone. This information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and early-stage drug discovery.
Introduction
3-Methylcyclopentadecane-1,5-dione is an organic compound featuring a fifteen-membered carbon ring with a methyl group and two ketone functional groups at the 1 and 5 positions.[1] Its chemical formula is C₁₆H₂₈O₂ and it has a molecular weight of approximately 252.39 g/mol .[1] As a member of the diketone class of molecules, its carbonyl groups are susceptible to nucleophilic addition and condensation reactions, making it a potentially valuable intermediate in organic synthesis.[1] The discovery of this compound is closely linked to the ongoing research and development of synthetic macrocyclic musk compounds, which are highly valued in the fragrance industry.[1]
Physicochemical Properties
A summary of the key physicochemical and spectroscopic data for 3-Methylcyclopentadecane-1,5-dione is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |
| Molecular Weight | 252.39 g/mol | [1] |
| CAS Number | 21890-10-8 | [4] |
| Appearance | Not explicitly stated, likely a solid or viscous liquid | |
| Boiling Point | 386.6 °C at 760 mmHg (Predicted) | |
| Density | 0.904 g/cm³ (Predicted) | |
| Flash Point | 145 °C (Predicted) | |
| LogP | 4.45550 (Predicted) | |
| ¹H NMR: Methyl group (position 3) | ~0.9-1.1 ppm (doublet, J = 6-7 Hz) | [1] |
| ¹H NMR: Methine proton (position 3) | ~1.8-2.1 ppm (multiplet) | [1] |
| IR: Carbonyl (C=O) stretching | 1710-1720 cm⁻¹ | [1] |
| IR: Methyl C-H stretching | 2960-2970 cm⁻¹ | [1] |
| IR: Methylene C-H stretching | 2850-2930 cm⁻¹ | [1] |
Discovery and History
The development of 3-Methylcyclopentadecane-1,5-dione is rooted in the broader history of synthesizing macrocyclic compounds, particularly those with musk-like fragrances. Early efforts in this field were often hindered by inefficient cyclization methods and reliance on natural sources. The emergence of 3-Methylcyclopentadecane-1,5-dione as a synthetic target appears to be a more recent development, with its PubChem identifier (CID 11184330) being assigned in 2006.[1] It can also serve as a precursor for other macrocyclic musk odorants, such as muscone.[5]
Synthesis of 3-Methylcyclopentadecane-1,5-dione
The primary and most industrially viable method for the synthesis of 3-Methylcyclopentadecane-1,5-dione is the oxidation of 14-methylbicyclo[10.3.0]pentadecene.[1][5] Alternative, though less common, methods include ozonolysis.[1]
Experimental Protocol: Oxidation of 14-methylbicyclo[10.3.0]pentadecene
This protocol is based on the method described in patent literature, utilizing a mixture of hydrogen peroxide and formic acid.[1][5]
Materials:
-
14-methylbicyclo[10.3.0]pentadecene
-
Hydrogen peroxide (H₂O₂)
-
Formic acid
-
Sodium sulfite
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, 14-methylbicyclo[10.3.0]pentadecene is mixed with formic acid and water.
-
Oxidation: Hydrogen peroxide is added to the mixture. The amount of H₂O₂ should be at least 1.1 mol per mole of the starting bicyclic compound.[5] The reaction is then heated to an elevated temperature.
-
Quenching: After the reaction is complete, the mixture is cooled. Sodium sulfite is carefully added to quench any excess oxidant.
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Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Purification: The crude product obtained after extraction can be purified using standard techniques like distillation or chromatography to yield 3-Methylcyclopentadecane-1,5-dione.
Synthesis Workflow
Caption: Synthesis workflow for 3-Methylcyclopentadecane-1,5-dione.
Biological Activity and Toxicological Profile
General Toxicology of Macrocyclic Ketones
A toxicological and dermatological assessment of macrocyclic ketones used as fragrance ingredients concluded that these compounds have low acute toxicity.[6][7][8] Key findings from this assessment include:
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No significant repeat-dose toxicity.
-
Reversible effects on liver weight and blood biochemistry after a two-week recovery period.
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No evidence of genotoxicity in bacterial and mammalian cell line assays.
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No reproductive toxicity was observed for the related compound 3-methylcyclopentadecenone in an OECD compliant study.[6][7]
-
Generally not irritating to human skin after a single application.[6][8]
-
No evidence of sensitization in human tests.[6]
Based on these findings, the expert panel concluded that there are no safety concerns for macrocyclic ketones at their reported levels of use and exposure as fragrance ingredients.[6][8]
Pharmacological Effects of Muscone
Muscone, the primary active component of natural musk, has been the subject of more extensive pharmacological research. It has been used in traditional Chinese medicine for various ailments.[5][9][10] Modern studies have investigated its effects on several biological systems, revealing a range of activities, including:
-
Anti-inflammatory effects: Muscone has been shown to significantly downregulate the levels of LPS-induced inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[11][12] This is achieved, in part, by inhibiting the NF-κB and NLRP3 inflammasome activation pathways.[11][12]
-
Neuroprotective effects: It has demonstrated protective activities in models of cerebral ischemia.[11][12]
-
Cardiovascular effects: Studies suggest that muscone can improve cardiac structure and function in the context of myocardial ischemia-reperfusion injury.[12]
-
Antitumor properties: Some research indicates potential antitumor activities for muscone.[5][10]
It is important to note that while muscone is structurally similar to 3-Methylcyclopentadecane-1,5-dione, the presence of an additional ketone group in the latter could significantly alter its biological activity. The pharmacological effects of muscone should therefore be considered as a point of reference for potential areas of investigation for 3-Methylcyclopentadecane-1,5-dione, rather than as a direct prediction of its properties.
Potential Signaling Pathway Involvement (Inferred from Muscone)
Caption: Inferred anti-inflammatory signaling of a related macrocyclic ketone.
Conclusion
3-Methylcyclopentadecane-1,5-dione is a synthetically accessible macrocyclic diketone with well-defined physicochemical properties. While its primary applications to date appear to be in the fragrance industry, its chemical structure suggests potential as a building block for more complex molecules. The limited data on its biological activity, when viewed in the context of related macrocyclic ketones, indicates a low toxicological risk at typical exposure levels. The known anti-inflammatory and other pharmacological effects of muscone highlight potentially interesting avenues for future research into the biological properties of 3-Methylcyclopentadecane-1,5-dione and other related diketones. This guide provides a solid foundation for researchers and professionals seeking to work with or further investigate this compound.
References
- 1. Buy 3-Methylcyclopentadecane-1,5-dione | 21890-10-8 [smolecule.com]
- 2. PubChemLite - 3-methylcyclopentadecane-1,5-dione (C16H28O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Methylcyclopentadecane-1,5-dione | C16H28O2 | CID 11184330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. contaminantdb.ca [contaminantdb.ca]
- 5. Pharmacological effects and mechanisms of muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological effects and mechanisms of muscone [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
